molecular formula C9H12N4 B11912722 9H-Purine, 9-butyl- CAS No. 6943-34-6

9H-Purine, 9-butyl-

Cat. No.: B11912722
CAS No.: 6943-34-6
M. Wt: 176.22 g/mol
InChI Key: KXLZDRFOELIMKK-UHFFFAOYSA-N
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Description

Significance of the Purine (B94841) Scaffold in Chemical Biology and Medicinal Chemistry

The purine scaffold, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This core structure is fundamental to life, forming the basis of essential biomolecules such as the nucleobases adenine (B156593) and guanine, which are integral components of DNA and RNA. bldpharm.com Beyond their role in genetics, purines are key players in cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine derivative. The versatile biological roles of purines have made their synthetic analogs a rich source of therapeutic agents. bldpharm.com Purine analogues are a class of antimetabolites that can interfere with the synthesis of nucleic acids, making them effective anticancer and antiviral agents. nih.gov

Overview of N9-Alkylated Purine Derivatives in Research

Alkylation of the purine scaffold, particularly at the N9 position, is a common strategy in medicinal chemistry to generate novel drug candidates. The substituent at the N9 position can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. The synthesis of N9-alkylated purines can sometimes be challenging due to the potential for alkylation at other nitrogen atoms in the purine ring, such as N7. nih.gov Researchers have developed various synthetic methodologies to achieve regioselective N9-alkylation. nih.gov These derivatives are being investigated for a wide range of therapeutic applications, including as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and as potential treatments for cancer and viral infections. nih.govnih.gov

Rationale for Academic Investigation of 9H-Purine, 9-butyl-

The academic investigation into 9H-Purine, 9-butyl- stems from the broader interest in N9-alkylated purines as potential therapeutic agents. The butyl group at the N9 position provides a simple, lipophilic substituent that can serve as a foundational element in structure-activity relationship (SAR) studies. By systematically modifying other positions of the purine ring while keeping the 9-butyl group constant, researchers can probe the impact of these modifications on biological activity. This specific compound acts as a parent structure or a building block for the synthesis of more complex derivatives with potential applications in areas such as oncology and virology. For instance, various 9-substituted purine derivatives are being explored as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.gov The study of simpler analogs like 9-butylpurine can provide fundamental insights into the binding interactions and structural requirements for potent and selective inhibition.

Chemical and Physical Properties

While specific experimental data for 9H-Purine, 9-butyl- is limited, some of its properties can be reported based on available data.

PropertyValueSource
Molecular Formula C9H12N4 echemi.com
Molecular Weight 176.22 g/mol echemi.com
Boiling Point 90-91 °C @ 0.05 Torr echemi.com
Melting Point Not available

Synthesis of N9-Alkylated Purines

The synthesis of N9-alkylated purines, such as 9-butyl-9H-purine, can generally be achieved through the alkylation of the parent purine or a suitable purine derivative. A common method involves the reaction of purine with an alkyl halide, in this case, a butyl halide (e.g., butyl bromide), in the presence of a base. The choice of base and solvent is crucial to favor alkylation at the N9 position over other positions like N7.

A general synthetic scheme for N9-alkylation is as follows:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6943-34-6

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

9-butylpurine

InChI

InChI=1S/C9H12N4/c1-2-3-4-13-7-12-8-5-10-6-11-9(8)13/h5-7H,2-4H2,1H3

InChI Key

KXLZDRFOELIMKK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=CN=CN=C21

Origin of Product

United States

Synthetic Methodologies for 9h Purine, 9 Butyl and Its Analogues

Chemical Synthesis Routes

The chemical synthesis of 9-butyl-9H-purine and related structures primarily relies on the direct functionalization of the purine (B94841) core. Key strategies include achieving selective alkylation at the N9 position, which is often favored thermodynamically but can compete with N7 alkylation, and subsequent modifications of the purine ring through cross-coupling reactions.

Alkylation Strategies at the N9 Position of Purines

Direct alkylation of the purine ring is the most common method for installing the N9-butyl group. This transformation is challenging due to the presence of two nucleophilic nitrogen atoms in the imidazole (B134444) ring (N7 and N9), which can lead to mixtures of regioisomers. ub.edunih.gov The N9-alkylated product is generally the major isomer formed under many conditions. ub.edu

Direct Alkylation with Alkyl Halides: The reaction of a purine or a substituted purine with a butyl halide, such as butyl bromide or butyl iodide, in the presence of a base is a standard approach. ub.edunih.gov Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF). ccspublishing.org.cn For instance, 9-butyl-2,6-dichloro-9H-purine has been synthesized from 2,6-dichloropurine (B15474) and 1-bromobutane (B133212) in DMF. The choice of base and reaction conditions can influence the N9/N7 isomer ratio. The use of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide good results, and microwave irradiation can significantly shorten reaction times and improve yields, often favoring the formation of the N9-alkylpurine exclusively. ub.edu

Mitsunobu Reaction: An alternative method that often provides higher selectivity for the N9 position is the Mitsunobu reaction. beilstein-journals.org This reaction uses an alcohol (e.g., 1-butanol) with triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org While highly selective for N9, a notable drawback of this method can be the difficulty in removing phosphorus-containing byproducts during purification.

Other Novel Methods: Researchers have developed other innovative techniques to achieve N9-alkylation. A light-promoted, metal-free radical relay method has been described for the alkylation of purines with alkyl ethers. ccspublishing.org.cn Another strategy to ensure high N9 regioselectivity involves using a purine with a bulky substituent at the C6 position, which sterically hinders the N7 position from the alkylating agent. nih.gov

Table 1: Comparison of N9-Alkylation Methods for Purines

Method Alkylating Agent Typical Reagents N9/N7 Selectivity Advantages Disadvantages
Direct Alkylation Butyl Halide (e.g., BuBr, BuI) Base (K₂CO₃, NaH), Solvent (DMF) Moderate to High Readily available reagents; simple procedure. Can produce N7 isomer; may require optimization.
Mitsunobu Reaction 1-Butanol PPh₃, DIAD/DEAD High to Excellent High N9 selectivity; mild conditions. Difficult purification from byproducts.
Microwave-Assisted Butyl Halide Base ((Bu)₄NOH) Excellent Very fast reaction times; high yields and selectivity. Requires specialized microwave equipment.
Steric Shielding Butyl Halide Base (NaH), Solvent (DMF) Excellent Regiospecific for N9. Requires pre-functionalized purine substrate.

Cross-Coupling Reactions for Purine Ring Functionalization (e.g., Suzuki-Miyaura)

Once the N9-butyl group is installed, cross-coupling reactions are powerful tools for introducing further diversity by creating carbon-carbon or carbon-nitrogen bonds at the C2, C6, or C8 positions of the purine ring. These reactions are typically catalyzed by palladium complexes.

The Suzuki-Miyaura coupling is widely used to form C-C bonds by reacting a halopurine (e.g., a 2-, 6-, or 8-chloropurine derivative) with a boronic acid. For example, 9-benzyl-6-chloropurine has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh3)4 and a base. The optimal conditions can depend on the electronic nature of the boronic acid, with anhydrous solvents like toluene (B28343) being suitable for electron-rich partners, while aqueous solvent systems are better for electron-poor ones. This methodology is directly applicable to 9-butyl-halopurine substrates for the synthesis of 6-aryl- or 6-alkenyl-9-butylpurines.

Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes) and N-arylation (forming a C-N bond with an amine), are also employed to functionalize the N9-alkylated purine scaffold, enabling the synthesis of complex, polysubstituted purine derivatives.

Multistep Synthesis Approaches for N9-Substituted Purine Derivatives

The synthesis of complex purine-based molecules often involves a multistep sequence where N9-alkylation is a crucial early step. A common strategy involves:

N9-Alkylation: Introduction of the butyl group onto a suitable purine starting material, such as 2,6-dichloropurine.

Sequential Substitutions: The chlorine atoms at the C2 and C6 positions can be substituted selectively with various nucleophiles (e.g., amines, thiols) due to their different reactivities.

Further Functionalization: Introduction of substituents at the C8 position, for example, through bromination followed by a cross-coupling reaction.

This stepwise approach allows for the controlled construction of 2,6,8,9-tetrasubstituted purine libraries. The N9-butyl group serves as a key anchoring substituent while modifications are made to the rest of the heterocyclic system.

Asymmetric Synthesis Involving 9-Position Purine Intermediates

Asymmetric synthesis aims to create chiral molecules as single enantiomers. In the context of N9-substituted purines, this can be relevant if the substituent itself is chiral or if the substitution creates an element of chirality. While the synthesis of a simple, achiral N9-butyl group does not require asymmetric methods, the principles are important for creating more complex analogues.

Catalytic asymmetric N-allylation of purines has been achieved with high enantioselectivity (up to 98% enantiomeric excess) using an iridium catalyst with a chiral ligand. researchgate.net This reaction proceeds via a π-allyl iridium intermediate, and the chiral ligand directs the nucleophilic attack of the purine nitrogen to one face of the allyl group, resulting in an enantiomerically enriched product. While this has been demonstrated for allyl groups, it establishes the feasibility of catalytic asymmetric N-alkylation of purines. Such strategies could potentially be adapted for other alkyl groups to produce chiral N9-substituted purine derivatives.

Biocatalytic and Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild conditions without the need for protecting groups.

Purine Nucleoside Phosphorylase (PNP)-Catalyzed Transformations

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides to form the corresponding purine base and (deoxy)ribose-1-phosphate. researchgate.net

In the synthetic direction, PNP is a powerful biocatalyst for the synthesis of nucleoside analogues. The typical reaction is a transglycosylation, where a sugar donor (e.g., uridine (B1682114) or thymidine) is first phosphorolyzed by a pyrimidine (B1678525) nucleoside phosphorylase to generate ribose-1-phosphate (B8699412) in situ. PNP then catalyzes the transfer of this ribose-1-phosphate to a new purine base, forming a new nucleoside with high regio- and stereoselectivity at the N9 position.

However, the substrate specificity of PNP is directed towards sugar-phosphate moieties. The existing literature focuses on its utility in forming N9-sugar (glycosidic) bonds for the synthesis of natural and modified nucleosides. There is no evidence in the reviewed scientific literature to suggest that Purine Nucleoside Phosphorylase can catalyze the N-alkylation of a purine base with a simple, non-glycosidic alkyl group, such as a butyl group, to form 9-butyl-9H-purine. Therefore, its application is confined to the synthesis of nucleoside analogues rather than simple N9-alkyl derivatives.

Enzymatic Transglycosylation Reactions for Purine Nucleoside Analogues

Enzymatic synthesis has emerged as a compelling alternative to traditional chemical methods for the production of nucleoside analogues, offering significant advantages in terms of stereoselectivity, regioselectivity, and milder, more environmentally friendly reaction conditions. nih.gov Among the various biocatalytic strategies, enzymatic transglycosylation is a prominent and highly efficient method for synthesizing purine nucleoside analogues with the desired β-configuration at the anomeric carbon. nih.gov This process is primarily catalyzed by nucleoside phosphorylases (NPs), a class of enzymes central to the purine salvage pathway in organisms. mdpi.comnih.gov

The fundamental principle of transglycosylation involves the transfer of a glycosyl (sugar) moiety from a donor nucleoside to a different heterocyclic base (the acceptor), resulting in the formation of a new nucleoside analogue. nih.gov The reaction is a two-step process, where the initial donor nucleoside is first phosphorolytically cleaved by the enzyme in the presence of inorganic phosphate (B84403) (Pi). This cleavage generates the corresponding free base and an activated sugar-1-phosphate intermediate, typically α-D-ribose-1-phosphate or α-D-2'-deoxyribose-1-phosphate. nih.gov In the second step, this intermediate reacts with the acceptor purine base to form the new N-glycosidic bond, yielding the target nucleoside analogue. nih.gov

Due to the substrate specificity of the enzymes involved, the synthesis of purine nucleosides often requires a coordinated system of enzymes. Nucleoside phosphorylases are broadly categorized into purine nucleoside phosphorylases (PNPs, EC 2.4.2.1) and pyrimidine nucleoside phosphorylases (PyNPs, EC 2.4.2.2). nih.gov PNPs are specific to purine nucleosides, while PyNPs act on pyrimidine nucleosides. nih.gov Therefore, to synthesize a purine nucleoside analogue using a readily available pyrimidine nucleoside as the sugar donor (e.g., uridine or thymidine), a coupled, one-pot reaction system containing both a PyNP and a PNP is commonly employed. nih.govmdpi.com The thermodynamic equilibrium for the reaction catalyzed by PNPs generally favors synthesis, which is a significant advantage in driving the reaction toward product formation. mdpi.com

Researchers have identified and engineered various nucleoside phosphorylases from mesophilic and thermophilic sources to optimize the synthesis of diverse nucleoside analogues. nih.gov For instance, PNPs from Escherichia coli are widely used and have been shown to tolerate a range of modifications in the purine base and the sugar moiety. mdpi.com

Table 1: Examples of Enzymes Used in Transglycosylation for Purine Nucleoside Analogue Synthesis

Enzyme Name Source Organism Type Key Characteristics Reference(s)
Purine Nucleoside Phosphorylase (PNP) Escherichia coli PNP Widely used for transglycosylation; tolerates various modified bases. nih.gov, mdpi.com
AmPNP Aneurinibacillus migulanus AM007 Trimeric PNP Shows good thermostability and a broad pH stability range; efficient in one-pot, two-enzyme systems. nih.gov
PNP I / TP Fusion Enzyme Thermus thermophilus Bifunctional PNP/PyNP An engineered fusion enzyme that retains both phosphorolytic activities, enabling a one-pot, single-step synthesis. mdpi.com
Nucleoside 2'-deoxyribosyltransferase (NDT) Lactobacillus leichmannii NDT An alternative to NPs; catalyzes a nucleobase exchange without a phosphate intermediate, controlling stereoselectivity. nih.gov, whiterose.ac.uk

The efficiency and outcome of the transglycosylation reaction are influenced by several factors, including the ratio of the donor nucleoside to the acceptor base and the concentration of inorganic phosphate. Studies have demonstrated that using a small excess of the glycosyl donor and a sub-equimolar concentration of phosphate can significantly increase the yield of the target 2'-deoxynucleoside. nih.gov

The versatility of this enzymatic approach has been demonstrated in the synthesis of a wide array of purine nucleoside analogues. The substrate scope of enzymes like the type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) has been explored, showing tolerance for various substituents on the purine ring, including at the C6 and C8 positions. nih.gov This adaptability makes enzymatic transglycosylation a powerful tool for generating libraries of novel purine derivatives for further research and development.

Table 2: Research Findings on Enzymatic Transglycosylation for Purine Nucleoside Synthesis

Enzyme(s) Donor Nucleoside Acceptor Base Product Type Key Findings Reference(s)
E. coli PNP and UP Uridine / 2'-deoxyuridine 4-(4-aminopyridine-3-yl)-1H-pyrazole Fleximer nucleosides Formation of N1-pyrazole nucleosides and other minor products. mdpi.com
AmPNP and BbPyNP Not specified Various purine bases Purine nucleoside analogs Highly efficient synthesis achieved in a one-pot, two-enzyme system. nih.gov
T. thermophilus PNP I/TP Fusion Purine/pyrimidine (deoxy)ribonucleosides Pyrimidine/purine bases Various nucleoside analogs Successful catalysis between purine and pyrimidine nucleosides demonstrated with the bifunctional enzyme. mdpi.com
LlNDT-2 Uridine / Cytidine Various purine bases Ribonucleoside analogues Tolerated substituents at various positions on the purine ring, with conversions >80% for many analogues. whiterose.ac.uk

Chemical Reactivity and Derivatization of the 9h Purine, 9 Butyl Scaffold

Electrophilic and Nucleophilic Substitution Reactivity of Purines

The purine (B94841) ring is an aromatic system with five nitrogen atoms, which makes it electron-deficient and generally susceptible to nucleophilic attack. However, the reactivity is significantly influenced by the substituents on the ring. The N9-butyl group is an electron-donating group, which can slightly increase the electron density of the purine ring, making it somewhat more amenable to electrophilic substitution compared to unsubstituted purine.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions are not commonly reported for simple 9-alkylpurines under standard conditions. The electron-deficient nature of the purine ring, even with the N9-butyl group, makes it less reactive towards common electrophiles compared to electron-rich aromatic systems like benzene. Strong activating groups on the purine ring are typically required for these reactions to proceed efficiently.

However, direct C-H functionalization offers an alternative pathway for what can be considered formal electrophilic substitution. For instance, direct C-H amidation of purines has been achieved using Minisci-type reactions, which involve radical intermediates but result in the net substitution of a hydrogen atom with an amino group.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for purines, particularly when a good leaving group is present on the ring. The presence of electron-withdrawing groups on the purine ring enhances its reactivity towards nucleophiles. While the 9-butyl group is electron-donating, nucleophilic substitution can still occur, especially at the C6 and C2 positions if they bear a suitable leaving group like a halogen.

For example, 9-butyl-6-chloropurine is a versatile intermediate for introducing various nucleophiles at the C6 position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C6 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in this transformation.

Isotopic Exchange Studies and Mechanistic Insights

Isotopic exchange studies, particularly hydrogen-deuterium exchange (H-D exchange), are powerful tools for probing the reactivity and electronic properties of specific positions within a molecule. For purines, the most acidic C-H proton is typically at the C8 position, making it the most susceptible to isotopic exchange.

In the context of 9-butylpurine, H-D exchange studies can provide valuable mechanistic insights into its reactivity. The rate of exchange at the C8 position is influenced by the electronic environment of the purine ring. The electron-donating 9-butyl group would be expected to slightly decrease the acidity of the C8-H bond compared to an unsubstituted purine, potentially slowing down the rate of base-catalyzed H-D exchange.

These studies are crucial for understanding the mechanisms of other reactions at the C8 position, such as halogenation and metal-catalyzed C-H functionalization.

Strategies for Halogenation and Amination on the Purine Ring

The introduction of halogen and amino groups onto the purine ring of 9-butylpurine is a critical step in the synthesis of many functionalized derivatives.

Halogenation:

Direct electrophilic halogenation of the 9-butylpurine ring can be challenging due to the electron-deficient nature of the purine system. However, for purines that are sufficiently electron-rich, for example, those with additional electron-donating groups, direct bromination at the C8 position can be achieved using reagents like pyridinium tribromide gu.se.

A more general approach to introduce halogens is through the use of halogenated purine precursors. For instance, starting from 2,6-dichloropurine (B15474), N-alkylation with a butyl halide can yield 9-butyl-2,6-dichloropurine nih.gov. These chloro-substituted purines are then excellent substrates for further functionalization.

Amination:

Amination of the 9-butylpurine ring can be achieved through several strategies. One of the most common methods is the nucleophilic substitution of a halogen atom, typically at the C6 or C2 position. As mentioned earlier, 9-butyl-6-chloropurine readily reacts with a variety of primary and secondary amines to afford the corresponding 6-aminopurine derivatives. The reaction is often carried out in a suitable solvent such as ethanol or isopropanol, sometimes with the addition of a base to neutralize the HCl generated.

Direct amination of a C-H bond is also possible through modern synthetic methods. For example, Minisci-type reactions can be used for the direct C-H amidation of the purine core, providing access to amino-substituted purines without the need for a pre-installed leaving group.

Functional Group Interconversions and Further Derivatization

The 9-butylpurine scaffold, once functionalized with groups like halogens or amines, can undergo a wide range of further derivatizations.

Reactions of Halopurines:

9-Butyl-6-chloropurine is a particularly useful intermediate. The chloro group at the C6 position can be displaced by a variety of nucleophiles, as detailed in the table below.

NucleophileReagent(s)Product
AminesRNH2, R2NH6-Amino-9-butylpurines
AlkoxidesNaOR6-Alkoxy-9-butylpurines
ThiolatesNaSR6-Thio-9-butylpurines

Furthermore, the chloro groups in 9-butyl-2,6-dichloropurine can be selectively substituted. The C6-chloro is generally more reactive towards nucleophilic substitution than the C2-chloro, allowing for sequential functionalization.

Reactions of Aminopurines:

The amino group in 6-amino-9-butylpurine (9-butyladenine) can undergo various transformations. For example, it can be acylated or sulfonylated. Diazotization of the amino group can lead to the formation of a diazonium salt, which can then be converted to other functional groups, although this chemistry is less common for purines compared to anilines.

Derivatization at other positions:

The C8 position of the 9-butylpurine ring can also be functionalized. For instance, after bromination at C8, the bromo group can be used in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce carbon-carbon bonds.

The diverse reactivity of the 9H-Purine, 9-butyl- scaffold provides a versatile platform for the synthesis of a vast library of purine derivatives with tailored properties.

Investigations into Biological Activity and Molecular Mechanisms in Vitro Models

Modulation of Purinergic Receptor Systems

The purinergic system, which includes adenosine (B11128) (P1) and nucleotide (P2) receptors, is a critical signaling network in numerous physiological processes. Purine (B94841) analogs are frequently evaluated for their ability to modulate these receptors.

Agonistic and Antagonistic Interactions with Adenosine Receptors (P1 Subtypes: A1, A2A, A2B, A3)

There is no available scientific literature detailing the agonistic or antagonistic interactions of 9H-Purine, 9-butyl- with any of the adenosine receptor subtypes (A1, A2A, A2B, A3). While studies on other 9-alkylpurines exist, they often contain additional modifications that are critical for receptor affinity and activity, making it impossible to isolate the specific contribution of the 9-butyl group on an otherwise unsubstituted purine core.

Ligand Interactions with Nucleotide Receptors (P2 Subtypes: P2X, P2Y)

No research data has been published regarding the direct ligand interactions of 9H-Purine, 9-butyl- with P2X or P2Y nucleotide receptor subtypes. The endogenous ligands for these receptors are nucleotides such as ATP and ADP, and current research on synthetic ligands does not include this specific compound.

Elucidation of Cellular Signaling Pathway Modulation

Given the absence of data on the interaction of 9H-Purine, 9-butyl- with any purinergic receptors, there is no information available on its potential to modulate associated cellular signaling pathways, such as the adenylyl cyclase or phospholipase C systems.

Enzyme Inhibition and Activation Studies

Purine analogs are often investigated for their potential to inhibit or activate key enzymes involved in cellular processes, including those in purine metabolism and cell cycle regulation.

Purine Nucleoside Phosphorylase (PNP) Inhibition

There are no published in vitro studies that have evaluated the inhibitory activity of 9H-Purine, 9-butyl- against Purine Nucleoside Phosphorylase (PNP). Research in this area has focused on guanine-based purine analogs with acyclic side chains, which differ significantly in structure from the compound of interest.

Cyclin-Dependent Kinase (CDK) Inhibition

The scientific literature on purine-based Cyclin-Dependent Kinase (CDK) inhibitors consistently focuses on 2,6,9-trisubstituted purines. The activity of these compounds is highly dependent on the nature of the substituents at all three positions. There is no available data to suggest that 9H-Purine, 9-butyl- possesses any inhibitory activity against CDKs.

Viral DNA Polymerase Inhibition Mechanisms

Research into the specific mechanisms by which 9-butyl-9H-purine may inhibit viral DNA polymerase is not extensively detailed in publicly available scientific literature. However, the broader class of purine analogs often exerts antiviral effects through mechanisms that involve the targeting of viral DNA polymerases. These enzymes are crucial for the replication of viral genetic material.

Generally, purine analogs can act as competitive inhibitors of the natural deoxyribonucleoside triphosphates (dNTPs), which are the building blocks for DNA synthesis. By mimicking the structure of these natural substrates, the analog can bind to the active site of the viral DNA polymerase. This binding can prevent the incorporation of the correct dNTP, thereby halting the elongation of the new DNA chain.

Alternatively, some purine analogs can be incorporated into the growing viral DNA strand. Once incorporated, their modified structure can terminate chain elongation because they may lack the necessary 3'-hydroxyl group required for the formation of the next phosphodiester bond. This leads to the premature termination of viral DNA replication. The selectivity of these analogs for viral DNA polymerase over host cell DNA polymerases is a key factor in their therapeutic potential, minimizing toxicity to the host. While these general mechanisms are established for many purine-based antiviral compounds, specific in vitro studies detailing the interaction of 9-butyl-9H-purine with viral DNA polymerase are not readily found in the reviewed literature.

S-Adenosylhomocysteine Hydrolase Inhibition

S-Adenosylhomocysteine (SAH) hydrolase is a critical enzyme in cellular methylation reactions. It catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The accumulation of SAH is inhibitory to most S-adenosylmethionine (SAM)-dependent methyltransferases, which are essential for the methylation of various biomolecules, including viral mRNA caps. Inhibition of SAH hydrolase can, therefore, disrupt viral replication by interfering with these essential methylation processes.

While specific studies on the inhibition of S-Adenosylhomocysteine hydrolase by 9-butyl-9H-purine are not prominent in the available literature, research on other purine analogs has established them as inhibitors of this enzyme. The mechanism of inhibition often involves the analog acting as a substrate or a competitive inhibitor of the enzyme. By binding to SAH hydrolase, these compounds can prevent the breakdown of SAH, leading to its accumulation and the subsequent inhibition of viral methyltransferases. This disruption of methylation is a key antiviral strategy. Further in vitro investigations would be necessary to determine if 9-butyl-9H-purine exhibits a similar inhibitory effect on S-Adenosylhomocysteine hydrolase and to elucidate the specific molecular interactions involved.

Antiviral Activity Research (In Vitro Models)

Inhibition of Herpes Simplex Virus Replication

There is a lack of specific in vitro studies in the reviewed scientific literature that investigate the direct inhibitory effects of 9-butyl-9H-purine on the replication of Herpes Simplex Virus (HSV).

Activity Against Human Cytomegalovirus (HCMV)

General Mechanisms of Antiviral Action on Viral Replication

While specific data on 9-butyl-9H-purine is limited, research on the broader class of 9-alkylpurines suggests potential mechanisms of antiviral action. One study on 9-alkylguanines indicated that compounds with an alkyl chain of four to six carbons were the most active against Semliki Forest virus (SFV) in a mouse model nih.gov. The proposed mechanism was not direct inhibition of viral replication but rather immunopotentiation nih.gov. This suggests that some 9-alkylpurines may exert their antiviral effects by stimulating the host's immune response rather than directly targeting viral enzymes. This immunomodulatory activity is thought to be independent of phosphorylation, a common activation step for many nucleoside analogs nih.gov.

Another potential mechanism for purine derivatives involves the disruption of viral RNA synthesis. For instance, 9-beta-D-ribofuranosyl-6-alkylthiopurines have been shown to inhibit the replication of several RNA viruses in vitro nih.gov. The antiviral action of these compounds was linked to an imbalance of ribonucleoside triphosphate (rNTP) pools in the treated cells, which in turn inhibited viral RNA synthesis nih.gov.

It is important to note that these are general mechanisms observed for related purine compounds, and specific in vitro studies are required to determine the precise antiviral mechanism of 9-butyl-9H-purine.

Anticancer Activity Research (In Vitro Models)

In vitro studies have begun to explore the anticancer potential of purine derivatives, including compounds structurally related to 9-butyl-9H-purine. A study on a series of novel 2,6,9-trisubstituted purine derivatives investigated their cytotoxic effects on a panel of human cancer cell lines nih.gov. Among the synthesized compounds was 9-Butyl-6-chloro-2-fluoro-9H-purine , a close analog of the subject compound.

The cytotoxicity of these purine derivatives was evaluated against seven cancer cell lines: CFPAC-1 (pancreatic carcinoma), NCI-H460 (non-small cell lung cancer), H1975 (non-small cell lung cancer), HL-60 (promyelocytic leukemia), HCT-116 (colorectal carcinoma), CACO2 (colorectal adenocarcinoma), and one non-neoplastic cell line, MRC-5 (normal fetal lung fibroblasts) nih.gov.

The study revealed that the cytotoxic activity of these compounds was heterogeneous and dependent on both the specific chemical structure and the cancer cell line being tested nih.gov. For instance, the CACO2 cell line appeared to be more resistant to the effects of most of the tested compounds nih.gov. In contrast, the HL-60 cell line was found to be the most sensitive nih.gov.

The research highlighted that steric properties of the substituents on the purine ring played a more significant role in determining the cytotoxic activity than electronic properties nih.gov. While this study provides valuable insights into the potential of 9-butyl-purine scaffolds as anticancer agents, further research is needed to fully elucidate the mechanism of action and the specific activity of 9-butyl-9H-purine itself.

Interactive Data Table: In Vitro Anticancer Activity of a 9-Butyl-Purine Analog

CompoundCell LineCancer TypeIC50 (µM)
9-Butyl-6-chloro-2-fluoro-9H-purineCFPAC-1Pancreatic Carcinoma>100
9-Butyl-6-chloro-2-fluoro-9H-purineNCI-H460Non-small Cell Lung Cancer>100
9-Butyl-6-chloro-2-fluoro-9H-purineH1975Non-small Cell Lung Cancer>100
9-Butyl-6-chloro-2-fluoro-9H-purineHL-60Promyelocytic Leukemia>100
9-Butyl-6-chloro-2-fluoro-9H-purineHCT-116Colorectal Carcinoma>100
9-Butyl-6-chloro-2-fluoro-9H-purineCACO2Colorectal Adenocarcinoma>100
9-Butyl-6-chloro-2-fluoro-9H-purineMRC-5Normal Fetal Lung>100
Data derived from a study on 2,6,9-trisubstituted purine derivatives. The table shows that this specific analog did not exhibit significant cytotoxicity at the tested concentrations.

Insufficient Data Available for "9H-Purine, 9-butyl-" to Generate Requested Article

Following a comprehensive review of scientific literature and databases, there is a notable absence of specific research data concerning the biological activities of the chemical compound 9H-Purine, 9-butyl- . Investigations into its potential antiproliferative, cytotoxic, and antimicrobial effects, as outlined in the requested article structure, have not been identified in publicly available research.

The requested article framework necessitated detailed findings on the following aspects of "9H-Purine, 9-butyl-":

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines: No studies detailing the efficacy of this specific compound against cancer cell lines were found.

Induction of Cell Cycle Arrest and Apoptosis Pathways: Research on the mechanisms of cell cycle arrest or the induction of apoptosis by "9H-Purine, 9-butyl-" is not available.

Targeting Specific Oncogenic Pathways: There is no information on its activity as a Smoothened antagonist or its effects on other oncogenic pathways.

Antimicrobial Activity Evaluations: Data on its antibacterial spectrum, antifungal properties, or antimalarial activity against Plasmodium falciparum could not be located.

While research exists for various substituted purine analogs, the strict requirement to focus solely on "9H-Purine, 9-butyl-" prevents the inclusion of data from related but distinct chemical entities. Therefore, due to the lack of specific scientific investigation into the biological properties of "9H-Purine, 9-butyl-", it is not possible to generate the thorough and scientifically accurate article as requested.

Structure Activity Relationship Sar Studies of 9h Purine, 9 Butyl Derivatives

Influence of N9-Alkylation on Biological Potency and Receptor Selectivity

The substitution at the N9 position of the purine (B94841) ring is a critical determinant of biological activity and receptor selectivity. Direct alkylation of the purine core can problematically yield a mixture of N9 and N7 isomers, with the N9 regioisomer typically being the desired product for many biological targets. nih.gov Efficient synthetic methods that ensure regioselective N9-alkylation, such as using tetrabutylammonium (B224687) fluoride (B91410) or microwave-assisted reactions, are therefore crucial for SAR studies. nih.govnih.gov

The nature of the N9-substituent directly influences how the molecule interacts with the target protein. The length, size, and lipophilicity of the alkyl chain can dictate the molecule's fit within a binding pocket. While the butyl group provides a degree of lipophilicity that is often favorable for entering hydrophobic pockets within enzymes or receptors, variations on this theme have been shown to dramatically alter potency. For instance, in a series of 9-ethylpurine derivatives developed as adenosine (B11128) receptor ligands, the ethyl group served as a scaffold for exploring substitutions at other positions, with an 8-bromo-9-ethyladenine (B1234844) showing high affinity for A2A and A2B subtypes. acs.org

Furthermore, the addition of larger, more complex groups to the N9-alkyl chain can profoundly enhance biological activity. Studies on the antiviral agent (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine, or (S)-HPMPA, found that its base form was inactive against HIV. nih.gov However, the addition of long alkoxyalkyl ester groups to the N9-substituent, such as in hexadecyloxypropyl-(S)-HPMPA, resulted in nanomolar potency against HIV, including drug-resistant variants. nih.gov Similarly, these alkoxyalkyl esters of (S)-HPMPA were found to be 6 to 20 times more active against the hepatitis B virus than the unmodified parent compound. This demonstrates that while the core purine structure provides the necessary recognition elements, the N9-substituent plays a pivotal role in optimizing binding affinity and modulating pharmacokinetic properties.

Impact of Substitutions at C2, C6, and C8 Positions of the Purine Ring

Systematic modification of the C2, C6, and C8 positions of the 9-butyl-9H-purine core has yielded significant insights into the structural requirements for various biological activities, particularly in the development of anticancer agents and kinase inhibitors.

C6 Position: The C6 position is frequently targeted for modification. In studies of 2,6,9-trisubstituted purines as potential antitumor compounds, it was found that connecting an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity. In the pursuit of dual Src/Abl kinase inhibitors, various arylamines at the C6 position were shown to increase kinase inhibitory activity, suggesting that aryl rings at this position engage in favorable hydrophobic or π-stacking interactions within the kinase hinge region. Conversely, a simple alkyl derivative at C6 demonstrated reduced potency. nih.gov

C2 Position: The C2 position is sensitive to steric bulk. Analysis of 2,6,9-trisubstituted purines revealed that the use of bulky systems at the C2 position of the purine is generally unfavorable for cytotoxic activity. However, the introduction of a small, electronegative atom like fluorine can be tolerated. For example, 9-Butyl-6-chloro-2-fluoro-9H-purine was synthesized as part of a library of potential anticancer compounds.

C8 Position: The C8 position offers another vector for modifying molecular properties. The chemistry at this position is distinct, as it can be susceptible to both electrophilic and nucleophilic substitution. The introduction of substituents at C8 can significantly affect the molecule's conformation. For instance, adding an alkynyl group to the 8-position of 9-ethyladenine (B1664709) derivatives led to a compound with good affinity for the A3 adenosine receptor. acs.org

The following table presents cytotoxicity data for a series of 2,6,9-trisubstituted purines against the HL-60 (human promyelocytic leukemia) cancer cell line, illustrating the impact of C2 and C6 substitutions.

Table 1: Cytotoxicity of selected 2,6,9-trisubstituted purine derivatives. The data highlights that a chlorine atom at the C2 position combined with various arylpiperazinyl groups at C6 results in potent cytotoxic activity. In contrast, a bulky substituent at C2 (compound 4s) leads to a significant loss of potency. Data sourced from.

Conformational Analysis and Identification of Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific "bioactive conformation" that allows for optimal interaction with its target. Conformational analysis of 9-butyl-9H-purine derivatives aims to identify this precise spatial arrangement.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for this purpose. In a CoMFA study, a series of molecules are computationally aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the observed biological activity to generate a 3D contour map. This map highlights regions where bulky substituents (steric field) or electron-donating/withdrawing groups (electrostatic field) would enhance or diminish activity. For a series of 2,6,9-trisubstituted purines, 3D-QSAR models showed that steric properties had a greater contribution to cytotoxicity than electronic properties.

These analyses provide crucial insights into the shape of the binding pocket. For example, CoMFA studies on cytotoxic purine derivatives concluded that bulky groups at the C2 position were unfavorable, which aligns with the experimental data. The alignment of molecules for these studies is often guided by docking them into a model or crystal structure of the target enzyme. Furthermore, substitutions can influence the molecule's preferred conformation; modifications at the C8 position of purine nucleosides, for instance, are known to affect the preferential conformation around the glycosidic bond.

Molecular Modeling of Ligand-Target Interactions

Molecular modeling provides a detailed, atom-level view of how 9-butyl-9H-purine derivatives interact with their biological targets, guiding the rational design of more potent and selective compounds.

The process often begins with molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. High-throughput virtual screening can be used to dock large libraries of purine compounds into a protein's active site to identify initial hits. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, modeling of purine-based kinase inhibitors predicted a hydrogen bond donor interacting with the kinase hinge region and hydrophobic substituents projecting into a selectivity pocket.

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted binding pose over time. An MD simulation models the movement of every atom in the ligand-protein complex, providing insights into its flexibility and the persistence of key interactions. Analysis of the simulation can reveal which amino acid residues in the binding site are most critical for ligand recognition. For instance, in the design of inhibitors for carbonic anhydrase, modeling highlights crucial interactions with specific histidine residues and a central zinc ion.

Finally, computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GSA) can be used to calculate the binding free energy of the complex. This provides a quantitative estimate of the binding affinity, allowing researchers to rank different derivatives and prioritize the most promising candidates for synthesis and experimental testing. These integrated computational approaches have become indispensable in understanding the SAR of purine derivatives and accelerating the discovery of new therapeutic agents.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modern computational chemistry. mdpi.com DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules, by using functionals of the spatially dependent electron density. mdpi.com For 9H-Purine, 9-butyl-, DFT calculations would be instrumental in determining its optimized molecular geometry, electronic properties, and spectroscopic features.

Detailed research findings from DFT calculations specifically for 9H-Purine, 9-butyl-, such as its molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and vibrational frequencies, are not available in the reviewed literature. However, a typical DFT analysis would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) to solve the Kohn-Sham equations for the molecule. lumenlearning.com The results of such a study would provide the optimized bond lengths and angles, the distribution of electron density, and predictions of NMR and IR spectra. lumenlearning.commdpi.com

Table 1: Hypothetical Data from DFT Calculations for 9H-Purine, 9-butyl- No specific data is available in the searched literature. The table below is a template illustrating the type of data that would be generated from such a study.

Calculated Property Hypothetical Value Unit
Total Energy Value Hartrees
HOMO Energy Value eV
LUMO Energy Value eV
HOMO-LUMO Gap Value eV

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the interaction of a small molecule (ligand) with a larger molecule, typically a protein (receptor). researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide insights into the dynamic behavior of the complex over time. researchgate.netrsc.org

A specific molecular docking or MD simulation study for 9H-Purine, 9-butyl- has not been found in the surveyed scientific literature. Such an investigation would first require the identification of a potential biological target. For instance, given the prevalence of purine (B94841) scaffolds in biologically active molecules, potential targets could include kinases or other enzymes. mdpi.com The docking process would involve placing the 3D structure of 9H-Purine, 9-butyl- into the active site of the target protein and calculating a binding affinity score. nih.gov Subsequent MD simulations could then be used to assess the stability of the predicted binding pose and analyze the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rsc.org

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of 9H-Purine, 9-butyl- No specific data is available in the searched literature. This table exemplifies the potential output of a docking study.

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues

In Silico Prediction of Potential Molecular Interactions and Bioactivity

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties and biological activity of compounds based on their chemical structure. thieme-connect.de These methods employ computational models, often derived from large datasets of known compounds, to estimate properties like oral bioavailability, toxicity, and potential biological activities.

There are no specific in silico bioactivity prediction studies focused on 9H-Purine, 9-butyl- in the available literature. A typical workflow would involve using online servers or specialized software to predict a spectrum of potential biological activities. For example, a PASS (Prediction of Activity Spectra for Substances) analysis could suggest probabilities for various pharmacological effects. Other tools could predict its "drug-likeness" based on rules such as Lipinski's Rule of Five. These predictions help prioritize compounds for further experimental testing.

Table 3: Representative In Silico Bioactivity Predictions for 9H-Purine, 9-butyl- No specific data is available in the searched literature. This table shows the kind of predictions that would be generated.

Prediction Type Predicted Activity/Property Score/Probability
Bioactivity Score GPCR Ligand Value
Bioactivity Score Kinase Inhibitor Value
Bioactivity Score Enzyme Inhibitor Value

Tautomerism Studies and Energetics via Computational Approaches

Purine and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the heterocyclic rings. The N7H and N9H tautomers are the most common for purines. Computational methods are highly effective for studying the relative stabilities of these tautomers.

While general studies on purine tautomerism exist, a specific computational analysis of the tautomeric equilibrium of 9H-Purine, 9-butyl- has not been located in the reviewed literature. Such a study would typically use high-level quantum chemical calculations to determine the relative energies of the possible tautomers (e.g., the 9H, 7H, 3H, and 1H forms). The calculations would also consider the effect of the solvent, as the relative stability of tautomers can be significantly influenced by the surrounding medium. researchgate.net By comparing the Gibbs free energies of the different tautomers, the study could predict their equilibrium populations under various conditions.

Table 4: Example of Calculated Relative Energies for Tautomers of a Purine Derivative No specific data is available for 9H-Purine, 9-butyl-. The table illustrates how such data would be presented.

Tautomer Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in Water
9H-form 0.0 (Reference) 0.0 (Reference)
7H-form Value Value
3H-form Value Value

Table of Mentioned Compounds

Compound Name
9H-Purine, 9-butyl-

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of 9-butylpurine are accomplished through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 9-butylpurine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of 9-butylpurine would exhibit characteristic signals for both the purine (B94841) ring and the N9-butyl substituent. Protons on the purine core (H-2, H-6, and H-8) would appear as singlets in the aromatic region (typically δ 8.0-9.5 ppm). The signals for the butyl group would be found in the aliphatic region (typically δ 0.9-4.5 ppm), showing a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂), another multiplet for the next methylene, and a triplet for the methylene group directly attached to the N9 atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The purine ring carbons would resonate in the downfield region (typically δ 120-160 ppm) due to their aromaticity and proximity to electronegative nitrogen atoms. The four distinct carbon signals of the butyl group would appear in the upfield, aliphatic region (typically δ 10-50 ppm).

¹⁵N NMR: For more detailed structural studies, particularly concerning the purine core's electronic structure, ¹⁵N NMR can be employed. researchgate.net The chemical shifts of the four nitrogen atoms provide sensitive probes of tautomeric equilibria and protonation states, although for 9-butylpurine, the N9 position is fixed by the alkyl group. researchgate.netacs.org

Expected ¹H and ¹³C NMR Data for 9-butyl-9H-purine

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Purine C-2~8.9~152
Purine C-4N/A~148
Purine C-5N/A~125
Purine C-6~9.1~145
Purine C-8~8.7~140
Butyl N-CH₂~4.3 (triplet)~45
Butyl -CH₂-~1.9 (multiplet)~32
Butyl -CH₂-~1.3 (multiplet)~20
Butyl -CH₃~0.9 (triplet)~13

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups and bond vibrations within a molecule. The IR spectrum of 9-butylpurine would show characteristic absorption bands. These include C-H stretching vibrations from the butyl group's aliphatic chain (around 2850-2960 cm⁻¹) and the aromatic purine ring (around 3000-3100 cm⁻¹). Key fingerprint vibrations for the purine ring, such as C=N and C=C stretching, would be observed in the 1400-1650 cm⁻¹ region. nist.govresearchgate.net The C-N stretching vibrations would also be present in the fingerprint region (typically 1250-1350 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. thermofisher.comlongdom.orgnih.gov For 9-butyl-9H-purine (C₉H₁₂N₄), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass is calculated to be 176.1062. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The resulting mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Fragmentation patterns can also provide structural information, such as the characteristic loss of fragments from the butyl chain. nih.govresearchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating 9-butylpurine from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile and widely used technique for the analysis of purine derivatives. ias.ac.inibna.ro A reversed-phase HPLC (RP-HPLC) method is typically employed for N-alkylated purines.

Methodology: Separation is commonly achieved on a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good resolution. nih.govmdpi.com Detection is frequently performed using a diode-array detector (DAD) or a UV detector, as the purine ring absorbs UV light. scitepress.org For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Quantification: For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. The method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Typical RP-HPLC Method Parameters for Purine Derivatives

ParameterTypical Value/Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Phosphate Buffer (pH 3-7)
Elution ModeGradient or Isocratic
Flow Rate0.5 - 1.5 mL/min
DetectionUV/DAD (e.g., at 254 or 260 nm) or MS
TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. While some purine derivatives may require derivatization to increase their volatility, N-alkylated purines like 9-butylpurine may be amenable to direct analysis. mdpi.com

Methodology: The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5MS). nih.gov The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. researchgate.netnih.govmdpi.com

Analysis: The retention time is used for identification, while the mass spectrum provides definitive structural confirmation. GC-MS is highly sensitive and specific, making it excellent for identifying trace amounts of compounds in complex mixtures. nih.gov

Application of Isotopic Labeling for Mechanistic and Tautomerism Studies

Isotopic labeling is a sophisticated technique used to trace the path of atoms through reactions or to investigate structural dynamics like tautomerism. nih.gov By replacing specific atoms in 9-butylpurine with their heavier stable isotopes, such as ¹³C or ¹⁵N, researchers can gain deep mechanistic insights. nih.govnih.govf1000research.com

Mechanistic Studies: If 9-butylpurine is part of a biosynthetic or metabolic pathway, introducing isotopically labeled precursors can help elucidate the transformation steps. nih.gov For example, using a ¹³C-labeled butyl group can track its fate in metabolic processes. The labeled products can be analyzed by MS or NMR to determine the position of the isotopic labels, revealing the mechanism of the reaction. nih.gov

Tautomerism Studies: While the N9 position of 9-butylpurine is blocked, the purine ring can still exhibit prototropic tautomerism, for instance, involving protonation at other nitrogen atoms (N1, N3, N7). ias.ac.inresearchgate.netresearchgate.net Although N9-H vs. N7-H tautomerism is the most common in unsubstituted purines, understanding the protonation equilibria is crucial. nih.gov Synthesizing 9-butylpurine with ¹⁵N atoms incorporated into the purine ring allows for detailed NMR studies. rsc.org The ¹⁵N chemical shifts and ¹H-¹⁵N or ¹³C-¹⁵N coupling constants are highly sensitive to the electronic environment and can definitively distinguish between different protonation states or tautomeric forms in solution. acs.org

Development and Validation of Advanced Analytical Methods for Purine Derivatives

The development and validation of robust analytical methods are critical to ensure reliable and reproducible data for purine derivatives like 9-butylpurine. This process is governed by international guidelines, such as those from the International Conference on Harmonisation (ICH). neliti.compharmaguideline.comthepharmajournal.com

The development of a new analytical method, for instance an HPLC method for 9-butylpurine, involves a systematic process:

Method Optimization: This includes selecting the appropriate column, mobile phase composition, flow rate, and detector settings to achieve optimal separation, peak shape, and sensitivity.

Method Validation: Once developed, the method must be rigorously validated to prove it is suitable for its intended purpose. mdpi.comscitepress.orgneliti.comnih.gov Key validation parameters include:

Key Parameters for Analytical Method Validation

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Advanced methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), are continually being developed for purine analogs to achieve higher throughput, greater sensitivity, and enhanced specificity, which is crucial for complex analytical challenges. nih.govwikipedia.orgtaylorandfrancis.com

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Novel 9H-Purine, 9-butyl- Analogues

The synthesis of novel analogues of 9-butyl-9H-purine is a crucial first step in exploring its therapeutic potential. Existing synthetic methodologies for N9-substituted purines can be readily adapted and optimized for this purpose. The alkylation of a purine (B94841) precursor, such as 6-chloropurine, with a butyl-containing reactant is a common strategy. nih.gov For instance, a multi-step synthesis has been reported for a 2,6,9-trisubstituted purine derivative which includes the introduction of a butyl group at the N9 position. nih.gov

Future research in this area could focus on:

Combinatorial Synthesis: The development of solid-phase synthesis methods would enable the rapid generation of a library of 9-butyl-9H-purine analogues with diverse substitutions at other positions of the purine ring (e.g., C2, C6, and C8). nih.gov This approach has been successfully used to create libraries of N9-substituted purines with amino acid motifs. nih.gov

Introduction of Diverse Functional Groups: Systematic introduction of various functional groups at other positions of the purine ring can be explored. For example, studies on other 9-substituted purines have shown that the nature of the substituent at the C6 position can significantly influence biological activity. researchgate.net

Stereochemistry: For analogues with chiral centers, the development of stereoselective synthetic routes is essential, as different enantiomers can exhibit distinct pharmacological profiles. Chiral High-Performance Liquid Chromatography (HPLC) can be employed to separate and analyze the enantiomeric purity of the synthesized compounds. openpr.com

A summary of synthetic approaches for related N9-substituted purines is presented in Table 1.

Table 1: Synthetic Methodologies for N9-Substituted Purine Analogues

Starting Material Reagents and Conditions Product Type Reference
6-Chloropurine Alkyl bromides, NaH N9- and N7-alkylated purines nih.gov
2,6-Dichloropurine (B15474) Isopropylamine, Microwave irradiation 2,6-Disubstituted-9-isopropyl-purine nih.gov
4,6-Dichloro-5-nitropyrimidine Fmoc-α-amino acids, various amines, aldehydes N9-substituted purines with α-amino acid motifs openpr.com

Exploration of New Biological Targets and Pharmacological Activities

While the specific biological targets of 9-butyl-9H-purine are not yet elucidated, research on structurally related N9-substituted purines provides a roadmap for future investigations. The derivatization of the purine core has led to compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net

Potential areas of exploration include:

Anticancer Activity: Many purine analogues exhibit potent anticancer properties by targeting key cellular processes. nih.govnih.gov For example, various 2,6,9-trisubstituted purines have shown cytotoxicity against a range of cancer cell lines. researchgate.net It would be valuable to screen 9-butyl-9H-purine and its analogues against a panel of cancer cell lines to identify potential antiproliferative effects.

Kinase Inhibition: Cyclin-dependent kinases (CDKs) and other kinases like Src/Abl are crucial regulators of the cell cycle and are often dysregulated in cancer. researchgate.net The purine scaffold is a well-established template for designing kinase inhibitors. researchgate.netnih.gov Future studies could involve screening 9-butyl-9H-purine derivatives for inhibitory activity against a panel of kinases.

Antiviral and Antimicrobial Activity: Purine analogues have been successfully developed as antiviral and antimicrobial agents. researchgate.net The exploration of 9-butyl-9H-purine derivatives against various viral and bacterial strains could uncover new therapeutic leads.

Cytokinin-like Activity: N9-substituted purines can act as cytokinins, a class of plant growth hormones. nih.gov Investigating the cytokinin-like activity of 9-butyl-9H-purine analogues could have applications in agriculture and plant biotechnology. nih.gov

Table 2 highlights some biological targets that have been identified for various N9-substituted purine analogues.

Table 2: Investigated Biological Targets of N9-Substituted Purine Analogues

Compound Class Biological Target Potential Therapeutic Area Reference
2,6,9-Trisubstituted purines Cyclin-Dependent Kinases (CDKs), Src, VEGFR2 Cancer researchgate.net
9-(Arenethenyl)purines Src/Abl Kinase Cancer researchgate.net
N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives Cytokinin receptors (CRE1/AHK4, ZmHK1, ZmHK3a) Plant Growth Regulation nih.gov
9-Substituted-6-(alkylamino)purines Dopamine Receptors Antipsychotic researchgate.net

Development of Advanced Analytical Tools for Purine Research

The advancement of analytical techniques is paramount for the detailed study of 9-butyl-9H-purine and its analogues. While standard methods are available, the development of more specialized tools would greatly facilitate research.

Future directions could include:

High-Throughput Screening Assays: Developing robust and automated high-throughput screening (HTS) assays is essential for efficiently evaluating large libraries of 9-butyl-9H-purine analogues for various biological activities.

Advanced Chromatographic Methods: The development of more sensitive and selective liquid chromatography-mass spectrometry (LC-MS) methods will be crucial for pharmacokinetic studies and for detecting and quantifying the compound and its metabolites in biological matrices.

Specialized NMR Techniques: While standard 1H and 13C NMR are used for structural elucidation, advanced NMR techniques, such as 15N NMR, can provide deeper insights into the electronic structure and tautomeric forms of purine derivatives. researchgate.net

Fluorescent Probes: Designing and synthesizing fluorescently labeled analogues of 9-butyl-9H-purine could enable real-time imaging and tracking of the compound within living cells, helping to identify its subcellular localization and interactions with biological targets.

Further Mechanistic Elucidation of Observed Bioactivities

Should initial screenings reveal significant biological activity for 9-butyl-9H-purine analogues, the next critical step will be to elucidate the underlying mechanisms of action.

Key areas for mechanistic studies would involve:

Target Identification and Validation: If a compound shows, for example, anticancer activity, identifying its specific molecular target(s) will be a priority. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Cellular Pathway Analysis: Investigating the effects of active compounds on key cellular signaling pathways is crucial. For instance, if a compound inhibits a specific kinase, downstream effects on pathways regulating cell cycle progression, apoptosis, and proliferation should be examined. Studies on other purine analogues have demonstrated induction of apoptosis and cell cycle arrest. nih.govmdpi.com

Structural Biology: Obtaining crystal structures of active analogues in complex with their biological targets can provide detailed insights into the binding mode and the key molecular interactions. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.net

Investigation of Synergistic Effects with Other Bioactive Molecules

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the potential synergistic effects of 9-butyl-9H-purine analogues with other established therapeutic agents could lead to more effective treatment strategies.

Future research in this domain could explore:

Combination with Chemotherapeutic Agents: In the context of cancer, it would be logical to investigate whether 9-butyl-9H-purine analogues can enhance the efficacy of standard chemotherapeutic drugs. The rationale is that the purine analogue might inhibit a pathway that confers resistance to the other drug.

Synergy with Targeted Therapies: Combining a 9-butyl-9H-purine analogue that hits a specific target (e.g., a kinase) with another targeted therapy that inhibits a different oncogenic pathway could lead to a more profound and durable response.

Overcoming Drug Resistance: A key challenge in many therapies is the development of drug resistance. Future studies could explore whether 9-butyl-9H-purine analogues can re-sensitize resistant cells to other drugs.

While the direct exploration of 9H-Purine, 9-butyl- is in its infancy, the wealth of knowledge from the broader field of purine chemistry provides a clear and promising path for future research. The systematic exploration of its synthesis, biological activities, and mechanisms of action has the potential to uncover novel therapeutic agents and to deepen our understanding of purine biochemistry.

Q & A

Basic: What are the key steps for synthesizing and characterizing 9-butyl-9H-purine?

Methodological Answer:
Synthesis typically involves alkylation of the purine core at the N9 position using butyl halides or alcohols under basic conditions (e.g., NaH in DMF). Post-synthesis, purification via reverse-phase HPLC is recommended to isolate the compound from unreacted precursors. Characterization should include:

  • ¹H/¹³C NMR to confirm substitution at the N9 position and butyl chain integrity.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • Elemental analysis to confirm purity (>95%) .

Basic: Which analytical techniques are critical for assessing the purity of 9-butyl-9H-purine?

Methodological Answer:

  • HPLC with UV detection (λ = 260 nm, typical for purines) to quantify impurities.
  • Differential scanning calorimetry (DSC) to evaluate crystallinity and thermal stability.
  • NMR spectral deconvolution to detect residual solvents or byproducts.
  • Karl Fischer titration for moisture content analysis, critical for hygroscopic purine derivatives .

Advanced: How does the alkyl chain length (e.g., butyl vs. methyl) influence the bioactivity of 9H-purine derivatives?

Methodological Answer:
Design comparative studies using:

  • In vitro enzymatic assays (e.g., kinase or polymerase inhibition) to measure IC₅₀ values.
  • Molecular docking simulations to assess steric effects of the alkyl chain on target binding.
  • LogP measurements to correlate hydrophobicity with cellular uptake efficiency.
    Example: Nebularine (ribofuranosyl-purine) shows DNA synthesis inhibition via steric hindrance; a butyl chain may enhance membrane permeability but reduce target affinity .

Advanced: How to resolve contradictions in thermodynamic data (e.g., ionization energy) for 9H-purine derivatives?

Methodological Answer:

  • Cross-validate experimental methods : Compare gas-phase ionization energy (via electron impact mass spectrometry) with photoelectron spectroscopy (PE) results .
  • Replicate conditions : Ensure consistency in sample preparation (e.g., solvent-free for gas-phase studies).
  • Leverage computational models : DFT calculations can reconcile discrepancies between vertical (PE) and adiabatic (EI) ionization energies .

Basic: What are the solubility challenges of 9-butyl-9H-purine, and how to address them?

Methodological Answer:

  • Solvent screening : Use DMSO for stock solutions due to low aqueous solubility.
  • Co-solvency approaches : Combine water with ethanol (≤20%) to improve solubility without denaturing biomolecules.
  • LogP determination : Estimate partition coefficients using shake-flask methods to guide solvent selection .

Advanced: How to design a mechanistic study to assess DNA synthesis inhibition by 9-butyl-9H-purine?

Methodological Answer:

  • Cell-based assays : Measure ³H-thymidine incorporation in cancer cell lines (e.g., Jurkat T-cells).
  • Enzymatic profiling : Test inhibition against DNA polymerases (e.g., Pol α/δ) using fluorescent dNTP analogs.
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to distinguish cytostatic vs. cytotoxic effects .

Advanced: How to interpret conflicting mass spectrometry fragmentation patterns of 9-butyl-9H-purine?

Methodological Answer:

  • Compare with NIST databases : Match observed fragments (e.g., m/z 135 [purine core]) to reference spectra .
  • Isotopic labeling : Use deuterated butyl chains to confirm fragmentation pathways.
  • Collision-induced dissociation (CID) optimization : Adjust energy levels to minimize ambiguous cleavages .

Basic: What stability considerations are critical for storing 9-butyl-9H-purine?

Methodological Answer:

  • Storage conditions : -20°C under argon to prevent oxidation.
  • Stability assays : Monitor degradation via HPLC over 6 months under accelerated conditions (40°C/75% RH).
  • Light sensitivity : Use amber vials to avoid photodegradation .

Advanced: How to model the interaction between 9-butyl-9H-purine and DNA using computational tools?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to B-DNA dodecamers (e.g., 1BNA PDB entry) with AMBER force fields.
  • Free-energy perturbation (FEP) : Calculate binding affinity differences between alkylated purines.
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic profiles .

Basic: How to validate the identity of a newly synthesized 9-butyl-9H-purine batch?

Methodological Answer:

  • Multi-technique verification : Combine NMR, HRMS, and IR spectroscopy.
  • Reference standards : Compare retention times (HPLC) and melting points with literature data.
  • Elemental analysis : Ensure C, H, N percentages align with theoretical values (error <0.4%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.